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molecular formula C9H7ClN4 B8481330 2-chloro-N-2-pyridinyl-4-Pyrimidinamine

2-chloro-N-2-pyridinyl-4-Pyrimidinamine

Cat. No. B8481330
M. Wt: 206.63 g/mol
InChI Key: IBXGPELGXVDIRC-UHFFFAOYSA-N
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Patent
US06939874B2

Procedure details

To a N2 purged sealed tube, 2,4-dichloropyrimidine (1.0 g, 6.7 mmol, 1.2 eq.) and 2-aminopyridine (0.53 g, 5.6 mmol, 1.0 eq.) were added followed by 7 mL of anhydrous IPA. To the resulting suspension DIEA (0.98 mL, 5.6 mmol, 1.0 eq.) was added. The reaction was heated to 90-100° C. and stirred for 12 h. The reaction mixture was cooled to RT and the solvent was removed. The crude mixture was further purified by column chromatography (0-20% EtOAc in hexanes) providing pure (2-chloro-pyrimidin-4-yl)-pyridin-2-yl-amine.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.53 g
Type
reactant
Reaction Step One
Name
Quantity
0.98 mL
Type
reactant
Reaction Step Two
Name
Quantity
7 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6](Cl)[CH:5]=[CH:4][N:3]=1.[NH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][N:11]=1.CCN(C(C)C)C(C)C>CC(O)C>[Cl:1][C:2]1[N:7]=[C:6]([NH:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][N:11]=2)[CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=NC=CC(=N1)Cl
Name
Quantity
0.53 g
Type
reactant
Smiles
NC1=NC=CC=C1
Step Two
Name
Quantity
0.98 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Three
Name
Quantity
7 mL
Type
solvent
Smiles
CC(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 (± 5) °C
Stirring
Type
CUSTOM
Details
stirred for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a N2 purged
CUSTOM
Type
CUSTOM
Details
sealed tube
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to RT
CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
The crude mixture was further purified by column chromatography (0-20% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
ClC1=NC=CC(=N1)NC1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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